

Unveiling PF-06371900: A Technical Guide to a Selective Nav1.7 Inhibitor

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Compound of Interest

Compound Name: PF-06371900

Cat. No.: B12393976

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Introduction

PF-06371900 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with **PF-06371900** and its closely related analogs. The information herein is intended to support further research and development in the field of analgesics.

While specific data for **PF-06371900** is limited in publicly available literature, this guide draws upon extensive information available for the well-characterized Nav1.7 inhibitor, PF-05089771, which shares a similar pharmacological profile and is structurally related.

Chemical Structure and Properties

The definitive chemical structure for **PF-06371900** is not publicly disclosed. However, based on its classification as a selective Nav1.7 inhibitor from Pfizer, it is presumed to be a small molecule, likely belonging to the sulfonamide class, similar to other Nav1.7 inhibitors developed by the company. For the purpose of this guide, we will reference the chemical information for the closely related and extensively studied compound, PF-05089771.

Table 1: Chemical and Physical Properties of PF-05089771

Property	Value
IUPAC Name	N-(4-(3-amino-1H-pyrazol-4-yl)phenyl)-3-((4-chlorophenyl)sulfonamido)benzamide
Molecular Formula	C22H18ClN5O3S
Molecular Weight	483.93 g/mol
SMILES	<chem>Nc1c(c2ccc(cc2)NC(=O)c3ccccc(c3)NS(=O)(=O)c4ccc(Cl)cc4)cn[nH]1</chem>
CAS Number	1354627-95-0

Pharmacological Properties

PF-06371900 is characterized by its high selectivity for the Nav1.7 sodium channel isoform. This selectivity is crucial for minimizing off-target effects, a common limitation of non-selective sodium channel blockers.

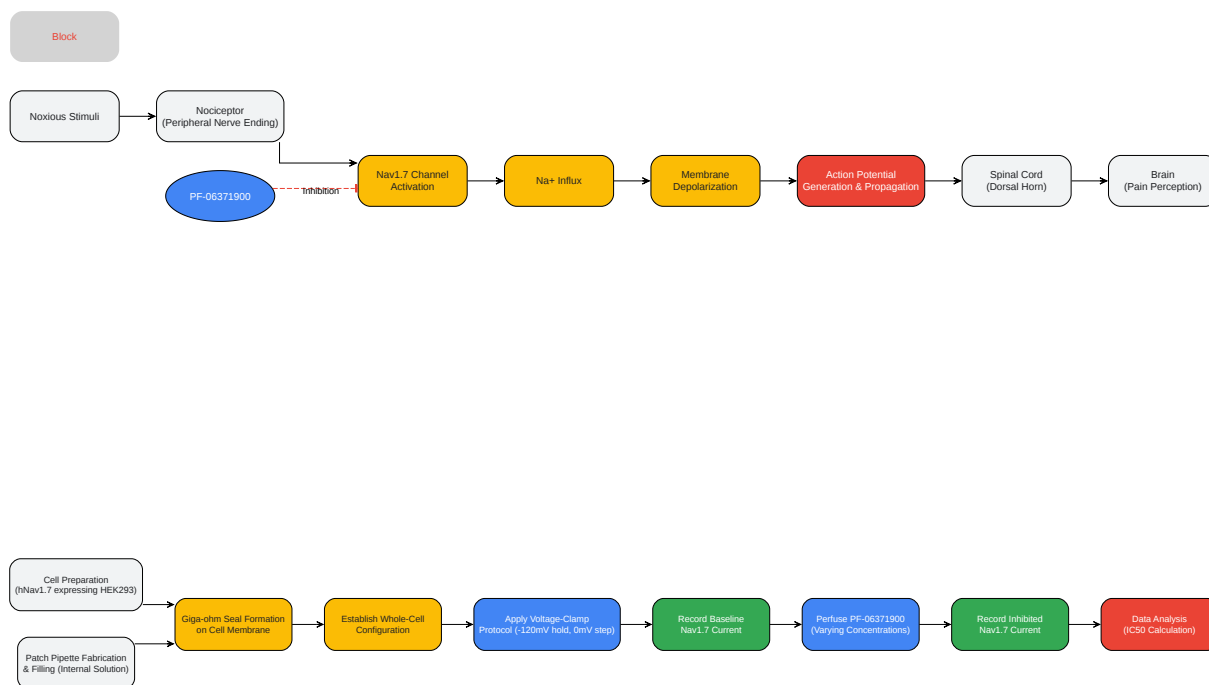
Table 2: Pharmacological Data for PF-05089771

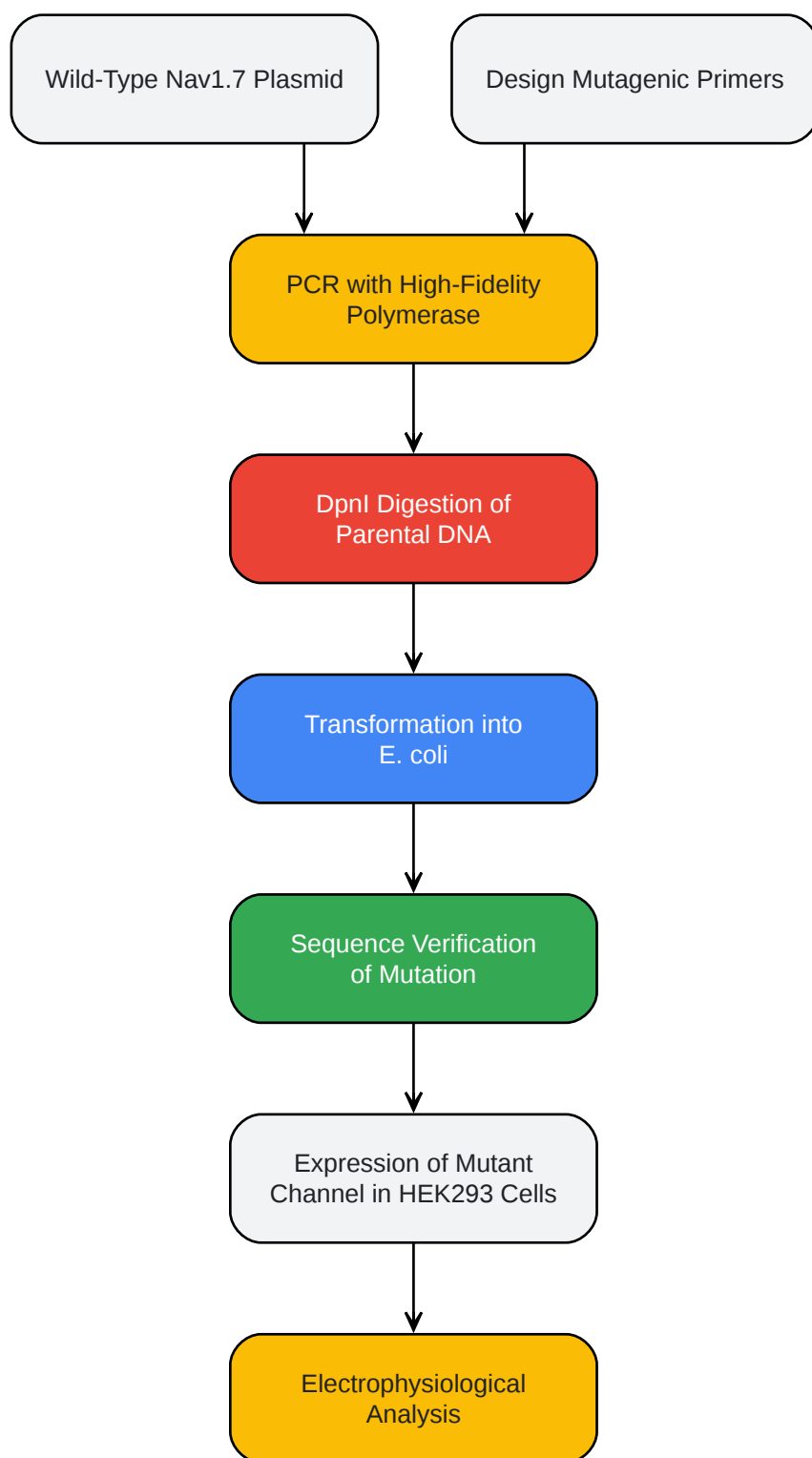
Parameter	Value
Target	Nav1.7 (SCN9A)
Mechanism of Action	State-dependent block of the Nav1.7 channel
IC50 (hNav1.7)	~11 nM
Selectivity	High selectivity over other Nav subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8)

Signaling Pathway and Mechanism of Action

PF-06371900, as a selective Nav1.7 inhibitor, acts by blocking the influx of sodium ions through the Nav1.7 channel in nociceptive neurons. This channel is a key component in the transmission of pain signals from the periphery to the central nervous system. By inhibiting

Nav1.7, **PF-06371900** effectively dampens the generation and propagation of action potentials in pain-sensing nerves.





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